![molecular formula C17H13BrN2O3 B2468884 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-49-5](/img/structure/B2468884.png)
3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
The compound “3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . The structures have been confirmed by 1H and 13C NMR and mass spectral analysis .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been confirmed by 1H and 13C NMR and mass spectral analysis . The structure of the compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused imidazole and pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines typically involve a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be facilitated by microwave irradiation .Scientific Research Applications
Synthesis Approaches:
- 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid, as part of the imidazo[1,2-a]pyridine family, can be synthesized through various methods. One method involves the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. For instance, using 4-bromophenyl and 4-methylphenyl group substituents results in the formation of imidazopyridines, while the 4-methoxyphenyl derivative yields a mixture of the corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole (Khalafy et al., 2002).
Chemical Reactions and Transformations:
- The compound participates in various chemical transformations, including one-pot synthesis routes. For instance, a one-pot synthesis approach involving sequential Sonogashira coupling reaction followed by trifluoroacetic acid-promoted alkyne-carbonyl metathesis (ACM) has been reported for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones and 5-phenylnaphtho[1′,2′:4,5]imidazo[1,2-a]pyridines (Baig et al., 2017).
Crystal Structure and Surface Analysis:
- The crystal structure and surface analysis of imidazo[1,2-a]pyridine derivatives reveal intricate details about their molecular geometry. For example, in certain derivatives, the substituent phenyl rings are inclined at specific angles to the mean planes of the imidazole rings, contributing to their structural characteristics (Dhanalakshmi et al., 2018).
Applications in Materials Science
Luminescent Materials:
- Imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their optical properties, including absorption and fluorescence spectra. These compounds exhibit remarkable Stokes' shifts and quantum yields, making them suitable for use in luminescent materials. Their optical properties can be fine-tuned by varying the chemical structure of the substituents (Volpi et al., 2017).
Coordination Compounds and Photoluminescent Properties:
- Imidazo[1,2-a]pyridine ligands have been used to synthesize new coordination compounds with metals like Zn and Cd. These compounds exhibit photoluminescent properties and have potential applications in the field of luminescent materials and sensors (Li et al., 2018).
Catalysis and Chemical Reactions
Catalysis in Chemical Synthesis:
- The compound and its derivatives have been used in catalysis, notably in oxidative olefination reactions. For instance, a ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates has been reported, demonstrating high regioselectivity and step economical access to diversely substituted derivatives (Zhan et al., 2014).
Future Directions
The future directions for research on “3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a potential area of future research .
properties
IUPAC Name |
(E)-3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-13-4-2-3-11(9-13)17-14(6-8-16(21)22)20-10-12(18)5-7-15(20)19-17/h2-10H,1H3,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKCGGPETAIVJQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid |
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